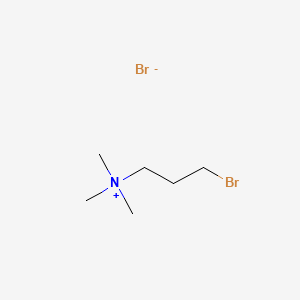

3-Bromo-N,N,N-trimethylpropan-1-aminium bromide

Descripción general

Descripción

3-Bromo-N,N,N-trimethylpropan-1-aminium bromide, also known as this compound, is a useful research compound. Its molecular formula is C6H15Br2N and its molecular weight is 261.00 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 114234. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

3-Bromo-N,N,N-trimethylpropan-1-aminium bromide, also known as (3-Bromopropyl)trimethylammonium bromide, is a quaternary ammonium salt . It is primarily used in organic chemistry for the synthesis of hydrophilic-hydrophobic block copolymers . The primary targets of this compound are the reactants involved in the synthesis of these copolymers .

Mode of Action

The compound acts as a surfactant and a phase transfer catalyst in organic synthesis . It facilitates the transfer of reactants between immiscible phases, thereby promoting the reaction . Additionally, it can interact with its targets to form hydrophilic-hydrophobic block copolymers .

Biochemical Pathways

The compound is involved in the synthesis of hydrophilic-hydrophobic block copolymers . These copolymers have various applications, including the creation of anion exchange membranes . The compound’s action affects the pathways involved in the synthesis of these copolymers .

Pharmacokinetics

Like other quaternary ammonium compounds, it is likely to have low bioavailability due to its charged nature .

Result of Action

The compound’s action results in the synthesis of hydrophilic-hydrophobic block copolymers . These copolymers can be used to create anion exchange membranes . Additionally, the compound can be used as a surfactant in the synthesis of ultrathin nano scrolls .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of its action as a phase transfer catalyst can be affected by the polarity of the solvent . Furthermore, its stability and efficacy can be influenced by factors such as temperature and pH .

Análisis Bioquímico

Biochemical Properties

3-Bromo-N,N,N-trimethylpropan-1-aminium bromide plays a significant role in biochemical reactions, particularly in the synthesis of various compounds. It interacts with enzymes and proteins, facilitating the formation of hydrophilic-hydrophobic block copolymers . The compound’s quaternary ammonium structure allows it to act as a surfactant, which can influence the behavior of biomolecules in solution . Additionally, it can be used as a reagent in the synthesis of octa-cationic imidazolyl Al (III) phthalocyanine bifunctional catalysts .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s surfactant properties enable it to interact with cell membranes, potentially altering membrane fluidity and permeability . This interaction can affect various cellular functions, including nutrient uptake and waste removal .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its quaternary ammonium structure allows it to interact with negatively charged sites on proteins and enzymes, potentially inhibiting or activating their functions . These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under ambient conditions, but its stability can be influenced by factors such as temperature and pH . Over time, the compound may degrade, leading to changes in its effectiveness and potential long-term effects on cellular function . In vitro and in vivo studies have shown that prolonged exposure to the compound can result in alterations in cellular behavior .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Toxic or adverse effects may be observed at high doses, including potential damage to cell membranes and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s quaternary ammonium structure allows it to participate in reactions that modify the chemical environment within cells, potentially affecting overall metabolic activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The compound’s surfactant properties also play a role in its distribution, as it can associate with cell membranes and other lipid structures .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in different subcellular locations can affect its activity and function, potentially leading to changes in cellular behavior .

Actividad Biológica

3-Bromo-N,N,N-trimethylpropan-1-aminium bromide, a quaternary ammonium compound, has garnered attention in various fields of biological research due to its significant biological activities, particularly as an antimicrobial agent and a potential therapeutic compound. This article provides a detailed overview of its biological activity, synthesis methods, and applications, supported by data tables and relevant case studies.

- Molecular Formula : C6H15BrN

- Molecular Weight : Approximately 261 g/mol

- Structure : Characterized by a bromopropyl group attached to a trimethylammonium moiety, contributing to its ionic nature and solubility in polar solvents.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It functions as a biocidal agent due to its ability to disrupt microbial cell membranes. This property is particularly valuable in the development of antimicrobial coatings and polymers.

- Mechanism of Action : The compound interacts with microbial membranes, leading to cell lysis and death. Its quaternary ammonium structure facilitates this interaction by inserting into lipid bilayers.

Inhibition of Acetylcholinesterase

The compound has been studied for its role as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission:

- Biological Implications : Inhibition of AChE can lead to increased levels of acetylcholine, which may have therapeutic implications for conditions like Alzheimer's disease.

Application in Polymer Chemistry

This compound is used as a precursor for synthesizing novel polymers with specific properties:

- Hybrid Coatings : It has been incorporated into chitosan-based coatings to enhance biocidal activity against various pathogens, including bacteria and fungi .

Case Studies

- Antimicrobial Hybrid Coatings :

- Photodynamic Therapy Applications :

Aplicaciones Científicas De Investigación

Organic Synthesis

3-Bromo-N,N,N-trimethylpropan-1-aminium bromide is utilized as a reagent in various synthetic pathways:

- Synthesis of Surfactants : It serves as a precursor for the synthesis of cationic surfactants. For example, it can react with long-chain amines to produce surfactants like N-(3-trimethylammoniumpropyl)hexadecyldimethylammonium dibromide and N-(3-trimethylammoniumpropyl)octadecylammonium dibromide .

- Bifunctional Catalysts : It is involved in the preparation of bifunctional catalysts such as octa-cationic imidazolyl Al(III) phthalocyanine, which are significant in photochemical reactions .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

- Fluorescent Agents : It has been used in the development of near-infrared fluorescent agents for in vitro diagnostics, particularly in targeting folate receptors in cancer cells. A study demonstrated its effectiveness in enhancing the fluorescence signal in human ovarian and breast cancer cell lines, facilitating the identification of cancerous tissues .

Biochemistry

In biochemical applications, this compound plays a critical role:

- Protein Modification : The compound has been used to modify proteins for various assays. For instance, reduced lysozyme was alkylated with this compound to create a substrate suitable for determining protease specificity, showcasing its utility in enzymatic studies .

Case Study 1: Fluorescence Imaging in Cancer Diagnosis

A study utilized this compound to synthesize ZW-FA, a fluorescent agent targeting folate receptor alpha (FR-α). The results indicated that FR-α positive cell lines exhibited significantly higher fluorescence intensity compared to negative controls. This highlights the potential of this compound in developing diagnostic tools for endometrial cancer .

Case Study 2: Synthesis of Cationic Surfactants

Research demonstrated the synthesis of cationic surfactants via the reaction of this compound with long-chain amines. These surfactants have applications in various fields including drug delivery systems and antimicrobial agents .

Data Table: Summary of Applications

Propiedades

IUPAC Name |

3-bromopropyl(trimethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15BrN.BrH/c1-8(2,3)6-4-5-7;/h4-6H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZGNZHUGJAKKT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCBr.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20958832 | |

| Record name | 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20958832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3779-42-8 | |

| Record name | 1-Propanaminium, 3-bromo-N,N,N-trimethyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3779-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromopropyltrimethylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003779428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3779-42-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20958832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-N,N,N-trimethylpropan-1-aminium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide used in material science?

A1: this compound serves as a key reagent in developing anion exchange membranes (AEMs) for applications like water electrolysis. It acts as a grafting agent, introducing quaternary ammonium groups onto polymer backbones. [] These groups provide the membrane with the necessary ion-conducting properties. For instance, researchers successfully grafted it onto poly(carbazole) to create AEMs with high hydroxide ion conductivity and improved alkaline stability. []

Q2: Are there any challenges in using this compound for material modification?

A2: Yes, achieving a high degree of grafting with this compound can be challenging. The proximity of the bromide and ammonium groups can lead to competition between substitution and elimination reactions. [] This competition arises due to the increased acidity of the β-hydrogen. In some cases, this can limit the grafting efficiency, as observed in the synthesis of PDPC-3QA, where only 60% grafting was achieved. []

Q3: Beyond material science, what other research areas utilize this compound?

A3: this compound plays a significant role in synthesizing permanently biocidal materials. Researchers have employed it to introduce quaternary ammonium salt (QAS) groups onto chitosan. [] This modification imparts inherent antimicrobial properties to the chitosan, making it effective against both Gram-negative and Gram-positive bacteria. []

Q4: How does the structure of this compound contribute to its applications?

A4: The structure of this compound is crucial for its functionality. It features a reactive bromide group allowing for nucleophilic substitution reactions. This reactivity enables its use in grafting reactions to modify polymers. [] Additionally, the presence of the quaternary ammonium group imparts a permanent positive charge, beneficial for creating ion-conducting materials and antimicrobial surfaces. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.